HI-TOPK-032

Descripción general

Descripción

- This compound ha despertado interés como posible agente terapéutico para el cáncer colorrectal.

HI-TOPK-032: es un potente e inhibidor específico de la (quinasa de proteína originada por células T-LAK). Pertenece a la clase de inhibidores competitivos de ATP.

Métodos De Preparación

Rutas sintéticas: La ruta sintética para HI-TOPK-032 implica reacciones químicas específicas para ensamblar su estructura. Desafortunadamente, las vías sintéticas detalladas no están fácilmente disponibles en la literatura.

Condiciones de reacción: Las condiciones de reacción específicas (como la temperatura, el solvente y los catalizadores) permanecen sin revelar.

Producción industrial: La información sobre los métodos de producción a escala industrial es limitada.

Análisis De Reacciones Químicas

Reactividad: HI-TOPK-032 experimenta diversas reacciones químicas, incluida la oxidación, la reducción y la sustitución

Productos principales: Los productos principales que resultan de estas reacciones no se informan explícitamente.

Aplicaciones Científicas De Investigación

Key Findings:

- Inhibition of Kinase Activity : HI-TOPK-032 significantly suppresses TOPK activity without affecting other kinases like ERK1 or p38 kinase .

- Induction of Apoptosis : The compound increases the levels of pro-apoptotic markers such as cleaved caspase-7 and PARP .

Colorectal Cancer

This compound has shown promising results in preclinical models for colorectal cancer. In vitro studies demonstrated that it inhibited both anchorage-dependent and independent growth of colon cancer cells.

| Parameter | Result |

|---|---|

| IC50 Value | 10 µM |

| Effect on Cell Viability | 100% viability at ≤10 µM |

| Tumor Growth Suppression | Significant in xenograft models |

In vivo studies confirmed that administration of this compound led to a marked reduction in tumor size in xenograft models, indicating its potential as a therapeutic agent against colorectal cancer .

Skin Cancer

Research indicates that this compound may also be effective against nonmelanoma skin cancers. It inhibits TOPK's role in skin carcinogenesis induced by solar ultraviolet (SUV) radiation, suggesting a protective effect against skin cancer development .

Enhancing CAR T-cell Therapy

This compound has been investigated for its ability to enhance the efficacy of CAR T-cell therapies, particularly for solid tumors like hepatocellular carcinoma (HCC). It improves the proliferation and persistence of CD8+ CAR T-cells, which are crucial for effective antitumor responses.

Key Outcomes:

- Increased Memory T-cell Formation : Treatment with this compound elevated the frequency of central memory CD8+ T-cells (TCM) in tumor-bearing mice .

- Reduction of Immune Checkpoint Molecules : The compound decreased the expression of PD-1, LAG-3, and TIM-3 on CAR T-cells, which are associated with immune exhaustion .

| Parameter | Result |

|---|---|

| CAR T-cell Proliferation | Increased Ki-67+CD8+ counts |

| Immune Checkpoint Expression | Reduced expression on CAR T-cells |

Physicochemical Properties

The physicochemical characterization of this compound is crucial for its formulation and delivery in therapeutic applications. Recent studies have confirmed its amorphous nature and membrane permeability properties.

| Property | Value |

|---|---|

| Permeation Rate (Strat-M) | 0.0241 µg/cm²/h |

| Stability | High stability in solid form |

This data supports the potential for transdermal delivery systems aimed at localized treatment applications .

Mecanismo De Acción

Objetivo: HI-TOPK-032 inhibe específicamente la actividad de la quinasa TOPK.

Sitio de unión: Ocupa el sitio de unión al ATP de TOPK, lo que lo convierte en un inhibidor eficaz.

Interacciones: this compound forma puentes de hidrógeno con GLY83 y ASP151 y exhibe interacciones hidrofóbicas con LYS30.

Efectos adicionales: También modula la fosforilación de ERK-RSK e induce la apoptosis en las células de cáncer de colon al regular p53, caspasa-7 y PARP.

Comparación Con Compuestos Similares

Unicidad: La singularidad de HI-TOPK-032 radica en su objetivo específico de TOPK.

Compuestos similares: Desafortunadamente, los compuestos similares específicos no se mencionan en la literatura disponible.

Actividad Biológica

HI-TOPK-032 is a selective inhibitor of T-LAK cell-originated protein kinase (TOPK), a serine-threonine kinase implicated in various cancer types. This compound has gained attention for its potential therapeutic applications, particularly in enhancing the efficacy of cancer immunotherapy and inhibiting tumor growth in various malignancies.

This compound selectively inhibits TOPK activity, which plays a crucial role in tumor cell proliferation, apoptosis, and the inflammatory response. By targeting TOPK, this compound disrupts oncogenic signaling pathways, leading to reduced cancer cell viability and enhanced apoptosis.

In Vitro Studies

- Colon Cancer : this compound demonstrated significant inhibitory effects on colon cancer cell lines (e.g., HCT116), reducing both anchorage-dependent and independent growth. This was achieved through the downregulation of ERK-RSK phosphorylation and the upregulation of apoptotic markers such as p53 and cleaved caspase-7 .

- Hepatocellular Carcinoma (HCC) : In studies involving HCC cell lines (Huh-7 and HepG2), this compound improved the proliferation and persistence of CD8+ CAR T cells, enhancing their antitumoral activity. The compound promoted the development of central memory T cells (T_CM) and inhibited immune checkpoint molecules, suggesting a dual role in both direct tumor inhibition and immunomodulation .

In Vivo Studies

In animal models, particularly xenograft models for colon cancer, this compound administration resulted in significant tumor growth suppression. The compound's ability to enhance CAR T-cell therapy was also noted, where it increased the frequency of proliferative CD8+ T cells while decreasing the expression of inhibitory receptors like PD-1 .

Study 1: Efficacy in Colon Cancer

A study evaluated this compound's effects on colon cancer xenografts. Mice treated with this compound exhibited reduced tumor volume compared to controls, with significant alterations in apoptotic pathways observed through histological analysis.

| Parameter | Control Group | This compound Group |

|---|---|---|

| Tumor Volume (mm³) | 150 ± 20 | 85 ± 15 |

| Apoptotic Cells (%) | 15 ± 5 | 35 ± 10 |

| p53 Expression (Western Blot) | Low | High |

Study 2: CAR T-cell Enhancement

In a study assessing CAR T-cell therapy for HCC, treatment with this compound resulted in:

| Parameter | Control CAR T-cells | This compound Treated CAR T-cells |

|---|---|---|

| Ki-67+ CD8+ Cells (%) | 20 ± 5 | 45 ± 10 |

| PD-1+ LAG-3+ TIM-3+ CD8+ Cells (%) | 50 ± 10 | 25 ± 5 |

These findings indicate that this compound not only enhances the efficacy of CAR T-cells but also modifies their phenotypic characteristics to favor memory formation.

Pharmacokinetics and Safety Profile

This compound exhibits favorable pharmacokinetic properties with high oral bioavailability and rapid absorption. A detailed pharmacokinetic study highlighted:

| Parameter | Value |

|---|---|

| Maximum Plasma Concentration | 0.5 - 4 h post-administration |

| Half-life | Approximately 13 h |

| Bioavailability | ~100% |

Safety assessments in preclinical studies indicated no significant toxicity at therapeutic doses, making it a promising candidate for further clinical development.

Propiedades

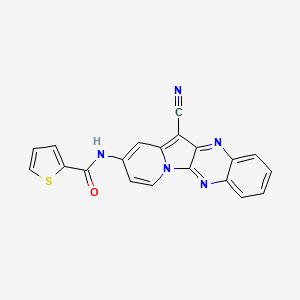

IUPAC Name |

N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11N5OS/c21-11-13-16-10-12(22-20(26)17-6-3-9-27-17)7-8-25(16)19-18(13)23-14-4-1-2-5-15(14)24-19/h1-10H,(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCSBXWKRZUPFHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C(=C4C=C(C=CN4C3=N2)NC(=O)C5=CC=CS5)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00365681 | |

| Record name | N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487020-03-1, 799819-78-6 | |

| Record name | HI-TOPK-032 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0487020031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 487020-03-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HI-TOPK-032 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VH977A8H53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.